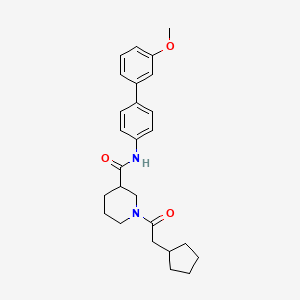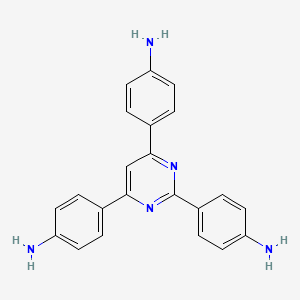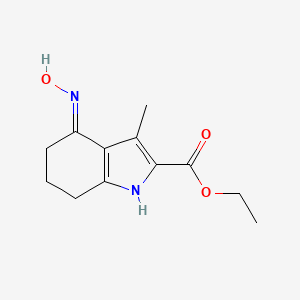![molecular formula C19H16N2O4S B5955780 6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-4(3H)-PYRIMIDINONE](/img/structure/B5955780.png)
6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-4(3H)-PYRIMIDINONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-4(3H)-PYRIMIDINONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound’s structure includes a pyrimidinone core, which is a six-membered ring containing two nitrogen atoms and one oxygen atom
準備方法
The synthesis of 6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-4(3H)-PYRIMIDINONE can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, thiourea, and acetophenone.
Formation of Intermediate Compounds: The starting materials undergo a series of reactions, including condensation, cyclization, and oxidation, to form intermediate compounds.
Final Product Formation: The intermediate compounds are further reacted under specific conditions, such as the presence of a catalyst or specific temperature and pressure, to yield the final product.
Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the compound. Techniques such as recrystallization and chromatography may be employed to purify the final product.
化学反応の分析
6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-4(3H)-PYRIMIDINONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.
Reduction: The oxoethyl group can be reduced to form an alcohol or alkane.
Substitution: The methoxyphenyl group can undergo substitution reactions, where the methoxy group is replaced by other functional groups, such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reaction pathway and conditions.
科学的研究の応用
6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-4(3H)-PYRIMIDINONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and application.
類似化合物との比較
6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-4(3H)-PYRIMIDINONE can be compared with other similar compounds, such as:
6-HYDROXY-2-{[2-(4-METHOXYPHENYL)ETHYL]CHROMONE: This compound has a similar structure but lacks the oxoethyl group, which may result in different chemical properties and applications.
4-METHOXYPHENYL-2,2’6’,2’'-TERPYRIDINE:
2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE: This compound has a triazole core and different functional groups, which may result in unique biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications in various fields.
特性
IUPAC Name |
6-hydroxy-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-25-15-9-7-13(8-10-15)16(22)12-26-19-20-17(23)11-18(24)21(19)14-5-3-2-4-6-14/h2-11,23H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKBWVOIEGAFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5955698.png)

![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5955708.png)
![3-methyl-4-(1-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,2,5-oxadiazole](/img/structure/B5955715.png)
![N-(1-{4-ethyl-5-[(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B5955719.png)
![2-[(2-Methylnaphthalen-1-yl)methyl]-5-phenyltetrazole](/img/structure/B5955721.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5955735.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5955736.png)
![1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)piperidin-3-amine](/img/structure/B5955752.png)
![3-[1-(2,4-difluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B5955756.png)

![1-methyl-4-(1-phenyl-1H-pyrazol-5-yl)-3-pyridin-3-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5955776.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2-hydroxy-3-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5955788.png)
